Phenethyldiphenylphosphine
Description
Structure
3D Structure
Properties
CAS No. |
5952-49-8 |
|---|---|
Molecular Formula |
C20H19P |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
diphenyl(2-phenylethyl)phosphane |
InChI |
InChI=1S/C20H19P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChI Key |
NNLYMENHIVUOLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Phenethyldiphenylphosphine and Its Derivatives
Classical Synthetic Routes to Phosphine (B1218219) Compounds
Traditional methods for phosphine synthesis have been the bedrock of organophosphorus chemistry for decades. These routes typically involve stoichiometric reactions, providing reliable access to a wide array of phosphine structures. liv.ac.ukbeilstein-journals.org Two of the most fundamental and widely utilized classical methods are the alkylation of metal phosphides and the reaction of halophosphines with organometallic reagents. nih.govresearchgate.net
Alkylation of Metal Phosphides
One of the principal methods for forming C(sp³)–P bonds is the nucleophilic substitution of alkyl halides with metal phosphides. nih.gov This approach involves the generation of a highly nucleophilic phosphide (B1233454) anion, which then displaces a halide from an appropriate alkyl substrate.
The required metal phosphides can be prepared through several means. A common method involves the cleavage of a P-C bond in triarylphosphines, such as triphenylphosphine (B44618), using strong reducing agents like alkali metals (e.g., sodium or potassium) in solvents like liquid ammonia (B1221849) or THF. mdpi.comresearchgate.net Alternatively, and more directly for synthesizing specific tertiary phosphines, secondary phosphines like diphenylphosphine (B32561) can be deprotonated with a strong base to yield the corresponding phosphide anion. nih.govresearchgate.net
Once generated, the diphenylphosphide anion (Ph₂P⁻) can be reacted with a phenethyl halide, such as 2-phenylethyl bromide, to produce phenethyldiphenylphosphine. This reaction is a standard Sₙ2 displacement, forming the desired C-P bond. While effective, this method requires stoichiometric amounts of a strong base or reducing agent. nih.gov The protection of phosphines as phosphine-borane complexes is often employed to increase their stability and ease of handling during these synthetic manipulations. mdpi.com
Reactions of Halophosphines with Organometallic Reagents
Arguably one of the most versatile and widely used methods for phosphine synthesis is the reaction of phosphorus halides (halophosphines) with organometallic reagents. nih.govliv.ac.uk This method allows for the sequential introduction of different organic groups onto the phosphorus atom. The most common organometallic reagents for this purpose are organolithium and Grignard reagents due to their high reactivity. liv.ac.uk
To synthesize this compound via this route, chlorodiphenylphosphine (B86185) (Ph₂PCl) serves as the electrophilic phosphorus source. The nucleophilic partner is a phenethyl organometallic reagent, such as phenethylmagnesium bromide or phenethyllithium, which can be prepared from the corresponding 2-phenylethyl halide. The addition of the organometallic reagent to chlorodiphenylphosphine results in the displacement of the chloride and the formation of the target this compound.
While this method is a mainstay for preparing a vast range of phosphines, the high reactivity of Grignard and organolithium reagents can limit the functional group tolerance of the reaction. nih.gov This has led to the development of approaches using less reactive organometallic species, such as those based on zinc or zirconium. nih.gov
Modern and Stereoselective Synthetic Approaches
In recent years, the focus of phosphine synthesis has shifted towards developing more efficient, atom-economical, and selective catalytic methods. ingentaconnect.combeilstein-journals.org Catalytic hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, has emerged as a powerful strategy that avoids the use of stoichiometric reagents and the pre-formation of organometallics. ingentaconnect.comrsc.org
Catalytic Hydrophosphination of Unsaturated Substrates
Catalytic hydrophosphination represents a direct and highly atom-efficient route to phosphines. strath.ac.uk This reaction involves the addition of a primary or secondary phosphine to an alkene or alkyne, catalyzed by a transition metal complex. This approach is particularly valuable for synthesizing compounds like this compound from readily available starting materials such as diphenylphosphine and styrene.
Zirconium complexes have proven to be effective catalysts for the intermolecular hydrophosphination of alkenes with primary phosphines (RPH₂). acs.orgnih.gov A notable catalyst system is the zirconium complex [κ⁵-N,N,N,N,C-(Me₃SiNCH₂CH₂)₂NCH₂CH₂NSiMe₂CH]Zr (1), which operates under mild conditions. acs.orgrsc.org
A key feature of this catalytic system is its high regioselectivity. The reaction exclusively yields the anti-Markovnikov addition product, which is essential for the synthesis of linear alkylphosphines like this compound from terminal alkenes such as styrene. acs.orgmdpi.com Furthermore, the catalysis demonstrates remarkable product selectivity that can be controlled by modifying the reaction conditions. Depending on the stoichiometry and reaction time, either the secondary phosphine (from a single hydrophosphination) or the tertiary phosphine (from a double hydrophosphination) can be obtained selectively. acs.org The catalysis is effective for a range of terminal alkenes and dienes, though it shows limited activity for internal alkenes. acs.org
| Alkene Substrate | Product | Selectivity (Secondary vs. Tertiary) | Conditions |
|---|---|---|---|
| Styrene | PhCH₂CH₂PHPh | >95% Secondary | 1 equiv. alkene, 5 mol% catalyst, Benzene-d₆, RT, 4h |
| Styrene | (PhCH₂CH₂)₂PPh | >95% Tertiary | 0.5 equiv. alkene, 5 mol% catalyst, Benzene-d₆, RT, 12h |
| 1-Hexene | CH₃(CH₂)₅PHPh | >95% Secondary | 1 equiv. alkene, 5 mol% catalyst, Benzene-d₆, RT, 24h |
| 1,5-Hexadiene | PhP(CH₂CH₂CH=CHCH₂CH₃)₂ | >95% Tertiary | 0.5 equiv. diene, 5 mol% catalyst, Benzene-d₆, RT, 24h |
Copper-catalyzed hydrophosphination has become an attractive and powerful method for P-C bond formation due to the low cost, low toxicity, and high abundance of copper. rsc.org Recent advancements have led to the use of simple, commercially available, and bench-stable copper precursors, such as copper(II) acetylacetonate (B107027) (Cu(acac)₂), which becomes catalytically active under photocatalytic or thermal conditions. rsc.orgnsf.gov
This methodology is applicable to a broad range of substrates, including both activated alkenes like styrenes and unactivated terminal alkenes, reacting with both primary and secondary phosphines. rsc.org The reaction of diphenylphosphine with styrene, for instance, provides a direct route to this compound. Mechanistic studies suggest that the pathway can be divergent, proceeding through either a conjugate addition mechanism for electron-poor alkenes or an insertion-based mechanism for electron-rich alkenes. nsf.gov
Furthermore, the use of chiral diphosphine ligands in copper catalysis has enabled the development of highly enantioselective hydrophosphination reactions, providing access to valuable P-chiral phosphine products. rsc.org This highlights the versatility and potential of copper catalysis in modern phosphine synthesis.
| Alkene Substrate | Phosphine Substrate | Catalyst System | Product Type | Yield/ee |
|---|---|---|---|---|
| Styrene | Diphenylphosphine | Cu(acac)₂ / UV-A light | Tertiary Phosphine | >99% Conversion |
| 1-Octene | Diphenylphosphine | Cu(acac)₂ / UV-A light | Tertiary Phosphine | 94% Conversion |
| 1-Vinylisoquinoline | Diphenylphosphine | Cu(MeCN)₄PF₆ / (R,R)-BenzP | Chiral Tertiary Phosphine Oxide (after oxidation) | 88% Yield, 83% ee |
| 1-(prop-1-en-2-yl)isoquinoline | Diphenylphosphine | Cu(MeCN)₄PF₆ / (R,R)-BenzP | Chiral Tertiary Phosphine Oxide (after oxidation) | 94% Yield, 96% ee |
Photocatalytic Synthesis from White Phosphorus (P4) and Diphenylphosphine
Recent advancements have demonstrated the direct conversion of white phosphorus (P₄), the primary precursor for organophosphorus compounds, into valuable phosphines through photocatalysis. bohrium.comspringernature.comuni-regensburg.de This approach avoids the use of hazardous reagents like chlorine gas, which is common in traditional industrial processes. springernature.comuni-regensburg.de
Visible-light photocatalysis can be employed to generate carbon-centered radicals that react with P₄ to form new P-C bonds. springernature.comnih.gov For instance, irradiating a solution containing an iridium photocatalyst, triethylamine, an aryl iodide, and P₄ with blue light can produce tetraarylphosphonium salts. springernature.comnih.gov The mechanism involves the photocatalytic generation of aryl radicals, which are trapped by P₄, leading to the formation of organophosphorus compounds. springernature.com
Another strategy involves the photocatalytic stannylation of P₄ to produce (Bu₃Sn)₃P, which can then be converted into various organophosphorus compounds in one-pot reactions. bohrium.com This method uses benzophenone (B1666685) derivatives as photocatalysts. bohrium.com
Furthermore, visible-light-induced reactions have been developed for the synthesis of asymmetrical phosphines and phosphonium (B103445) salts from arylphosphines and organohalides using an inexpensive organic photocatalyst. researchgate.net This method can also be applied to directly transform P₄ into symmetrical aryl phosphines and phosphonium salts. researchgate.net Detailed mechanistic studies using ³¹P{¹H} NMR spectroscopy have provided deeper insights into the complex, multi-step arylation of P₄, identifying intermediates such as PhPH₂, Ph₂PH, and Ph₃P, ultimately leading to the formation of Ph₄P⁺. uni-regensburg.denih.gov
Base-Promoted Dehydration Coupling for Phosphine Oxide Formation
While specific examples for the direct synthesis of this compound oxide via base-promoted dehydration coupling are not extensively detailed in the provided search results, the general principle of forming P-C bonds through dehydration or related coupling reactions is a known synthetic strategy. This approach would theoretically involve the reaction of diphenylphosphine oxide with phenethyl alcohol, promoted by a base, to eliminate water and form the desired phosphine oxide.
Purification and Isolation Techniques in Academic Synthesis
The purification of this compound and its oxide derivative in an academic research setting typically involves standard laboratory techniques. acs.orgacs.org
For this compound oxide synthesized via lanthanum catalysis, the crude product obtained after removing the solvent under reduced pressure can be purified by either of two methods. acs.org Method A involves dissolving the crude material in a minimal amount of dichloromethane, adding hexanes to precipitate the product, and then collecting the solid by filtration. acs.org Method B utilizes column chromatography on silica (B1680970) gel. acs.org
The purification of phosphines, in general, presents challenges due to their reactivity, particularly their susceptibility to oxidation. acs.org Therefore, reactions are often designed to be highly selective to minimize the need for complex purification procedures. acs.orgacs.org When mixtures are formed, careful monitoring of the reaction and timely separation are crucial. acs.org
Common purification techniques include:
Column Chromatography: A standard method for separating compounds based on their polarity. acs.org
Recrystallization/Precipitation: Effective for obtaining pure crystalline solids from a solution. acs.org
Given the air-sensitivity of many phosphines, these purification steps are often performed using Schlenk line techniques or within a glovebox to maintain an inert atmosphere.
Scale-Up Considerations for Research Applications
Scaling up the synthesis of phosphines like this compound from a laboratory to a larger, research-application scale introduces several challenges. numberanalytics.comsinocompound.com While the initial synthesis may be successful on a small scale, several factors must be considered for producing larger quantities.
Key considerations include:
Reaction Conditions: Laboratory conditions, such as heating in an oil bath, may not be directly transferable to a larger scale. The heat and mass transfer properties of the reaction need to be carefully managed.
Purification and Isolation: Purification methods like column chromatography can become cumbersome and expensive on a larger scale. Alternative methods such as crystallization or distillation may need to be developed and optimized.
Safety: The handling of larger quantities of potentially hazardous materials, such as reactive organometallic catalysts or flammable solvents, requires more stringent safety protocols.
Sustainability: The environmental impact of the process, including solvent usage and waste generation, becomes a more critical consideration at a larger scale. numberanalytics.com
For syntheses involving elemental phosphorus, the transition from laboratory to industrial scale faces the challenge of safely and efficiently handling this reactive and toxic material. ethz.ch The development of more sustainable and scalable methods for synthesizing transition metal phosphine complexes is an ongoing area of research. numberanalytics.com
Coordination Chemistry and Metal Complex Formation
Synthesis and Characterization of Transition Metal Complexes of Phenethyldiphenylphosphine
Nickel and Platinum Complexes: Synthesis and Reactivity:Similarly, no specific literature was found describing the synthesis or reactivity of nickel or platinum complexes with this compound. General synthetic routes for such complexes existbsu.edursc.orgubc.canih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov, but their specific application to this ligand, along with any subsequent reactivity studies, is not documented in the searched scientific databases.
Due to these significant gaps in the available scientific literature, constructing an article that is both scientifically accurate and strictly focused on this compound, as per the user's instructions, is not feasible. To proceed would require speculation or the inclusion of data for other, similar ligands, which would violate the core requirements of the request.
Table of Mentioned Compounds
Since the article could not be generated, this table remains empty as no specific compounds involving this compound were discussed.
Copper and Gold Complexes in Catalysis
Complexes of copper and gold with phosphine (B1218219) ligands like this compound are of significant interest due to their catalytic activities. While specific catalytic applications extensively detailing this compound are not widely documented, the behavior of analogous copper(I) and gold(I) phosphine complexes provides a strong framework for understanding their potential.
Copper(I)-Phosphine Complexes: Copper(I) centers, being soft Lewis acids, form stable complexes with soft phosphine ligands. These complexes are versatile catalysts for a range of organic transformations. The coordination of a phosphine ligand like this compound modulates the electronic properties and stability of the copper center. Heteroleptic copper(I) halide complexes containing diphosphine ligands have been synthesized and shown to be strongly emissive, indicating their potential in photophysical applications. nih.gov The synthesis of such complexes often involves the reaction of a copper(I) salt, such as [Cu(CH3CN)4][BF4] or [(Me2S)CuBr], with the phosphine ligand in a suitable solvent like dichloromethane. mdpi.comresearchgate.net
Gold(I)-Phosphine Complexes: Cationic gold(I) phosphine complexes are powerful π-acids, capable of activating alkynes, allenes, and alkenes toward nucleophilic attack. smith.edu This reactivity is central to their use in a wide array of hydrofunctionalization reactions, including hydration, hydroamination, and hydroarylation. nih.gov The general catalytic cycle for a gold(I)-catalyzed hydroamination often involves the phosphine-gold complex acting as a pre-catalyst that activates the alkyne for nucleophilic addition. researchgate.net The choice of phosphine ligand is crucial; electron-rich phosphines can enhance the catalytic activity. Terphenyl(bisamino)phosphines, which are sterically bulky and electron-rich, have proven effective in gold-catalyzed hydroamination of acetylenes. rsc.orgchemrxiv.org The removal of a halide ligand from a neutral gold(I) chloride complex, often with a silver salt co-catalyst, generates the catalytically active cationic species. nih.govmorressier.com
Below is a table summarizing representative gold-catalyzed reactions where a ligand similar to this compound could be employed.
| Reaction Type | Substrates | Catalyst System (General) | Product Type |
| Hydroamination | Alkyne, Amine | [AuCl(PR3)] / Ag(I) salt | Enamine or Imine |
| Hydration | Alkyne, Water | [AuCl(PR3)] / Ag(I) salt | Ketone |
| Hydroarylation | Alkyne, Arene | [AuCl(PR3)] / Ag(I) salt | Substituted Alkene |
| Cycloisomerization | Enyne | [Au(PR3)]+ | Cyclic compound |
Zirconium and Other Early Transition Metal Complexes
This compound also forms complexes with early transition metals, such as those from Group 4 (Titanium, Zirconium) and Group 5 (Vanadium). These metals in their common oxidation states are hard Lewis acids and typically prefer hard donor ligands. However, phosphine complexes of these metals are known and serve as important starting materials in organometallic synthesis and catalysis. illinois.eduillinois.edu
The synthesis of these complexes generally involves the reaction of a metal halide precursor, often stabilized by a labile ligand like tetrahydrofuran (B95107) (THF), with the phosphine ligand. illinois.eduillinois.edu For example, reacting TiCl3(thf)3 with a chelating phosphine yields monomeric or dimeric titanium(III)-phosphine complexes. illinois.edu While this compound is a monodentate ligand, it is expected to react similarly with precursors like ZrCl4(thf)2 or other early transition metal halides to displace the labile ligands and form complexes of the type MClx(PEtPh2)y.
The characterization of such complexes relies on techniques like multinuclear NMR spectroscopy (especially ³¹P NMR) and single-crystal X-ray diffraction. mdpi.complu.mx The phosphorus-metal bond in these complexes can provide a thermodynamic driving force for ligand exchange when presented with harder, anionic ligands, a property that can be exploited in subsequent reactions. mit.edu
Metal-Ligand Cooperation Mechanisms in this compound Complexes
Metal-Ligand Cooperation (MLC) describes a catalytic mechanism where the ligand is not merely a spectator but actively participates in bond activation or formation. nih.gov This contrasts with classical transition metal catalysis where reactivity is confined to the metal center. nih.gov Phosphine-based ligands can engage in MLC through various modes, such as aromatization-dearomatization events or by featuring a reactive group on the ligand backbone that can interact with substrates. researchgate.net
For a ligand like this compound, MLC is not inherently expected, as the phenyl and phenethyl groups are generally considered non-cooperative. However, the concept of acceptor pincer ligands, where a Lewis acidic moiety is flanked by phosphine donors, demonstrates that phosphine-containing structures can be designed to facilitate MLC. uu.nluu.nl In such systems, the ligand can accept a nucleophilic fragment (like a hydride) from a substrate, working in concert with the metal center. uu.nl While there are no specific documented examples of this compound participating in MLC, the presence of C-H bonds on the ethyl linker of the phenethyl group theoretically presents sites for potential agostic interactions or cyclometalation, which are foundational steps in some cooperative catalytic cycles.
Ligand Exchange Dynamics and Stability of Metal-Phenethyldiphenylphosphine Complexes
The stability and lability of metal-phosphine bonds are critical factors in the performance of homogeneous catalysts. Ligand exchange, the process of replacing one ligand with another, is a fundamental step in many catalytic cycles.
Ligand Exchange Dynamics: Phosphine ligand exchange can occur through dissociative or associative mechanisms. In a dissociative pathway, the phosphine ligand first detaches from the metal center, creating an unsaturated intermediate that is then captured by an incoming ligand. This process is often favored by sterically bulky phosphines. uvic.ca An associative mechanism involves the formation of a higher-coordinate intermediate before the departure of the leaving ligand. The kinetic lability of phosphine ligands is essential; for instance, gold(I)-π complexes are known to be kinetically labile, allowing for facile intermolecular exchange with free ligands. researchgate.net Steric hindrance at the metal center can accelerate ligand dissociation. uvic.canih.gov
Stability of Complexes: The stability of a metal-phenethyldiphenylphosphine complex is quantified by its stability constant (or formation constant), which is the equilibrium constant for its formation from the metal ion and the ligand in solution. scispace.comwikipedia.org Higher stability constants indicate a stronger metal-ligand interaction and a higher concentration of the complex at equilibrium. scispace.com
Several factors influence the stability of these complexes:
Nature of the Metal Ion: Soft metal ions like Au(I), Pd(II), and Cu(I) form more stable complexes with soft phosphine donors.
Electronic Properties of the Phosphine: this compound, with two electron-withdrawing phenyl groups and one electron-donating alkyl group, has intermediate basicity compared to triarylphosphines (less basic) and trialkylphosphines (more basic). This electronic profile directly impacts the strength of the M-P sigma bond.
Steric Effects: The steric bulk of the phenethyl and phenyl groups influences coordination number and complex stability. Overly crowded complexes may be destabilized, favoring ligand dissociation. uvic.ca
The relative binding strength of different phosphines can be determined through competition experiments, often monitored by ³¹P NMR spectroscopy or mass spectrometry. uvic.ca
The table below outlines the general factors influencing the stability of metal-phosphine complexes.
| Factor | Influence on Stability | Rationale |
| Lewis Basicity of Phosphine | Higher basicity generally increases stability | Stronger σ-donation to the metal center leads to a stronger M-P bond. |
| Steric Bulk (Cone Angle) | Moderate bulk is often optimal | Excessive bulk can destabilize the complex through steric repulsion, promoting ligand dissociation. |
| Chelation | Chelating phosphines form much more stable complexes | The chelate effect provides a significant entropic advantage over monodentate ligands. |
| Metal Ion Hardness/Softness | Soft metals form more stable complexes with soft phosphines | Follows the principles of Hard-Soft Acid-Base (HSAB) theory. |
Applications in Homogeneous Catalysis
Cross-Coupling Reactions Facilitated by Phenethyldiphenylphosphine Ligands
Systematic studies evaluating the efficacy of this compound in various palladium- and nickel-catalyzed cross-coupling reactions have not been reported.
Suzuki-Miyaura Coupling Investigations
No studies have been published on the use of this compound as a ligand in Suzuki-Miyaura coupling reactions. Consequently, there is no data on reaction conditions, yields, or the scope of compatible aryl halides and boronic acids.
Heck and Sonogashira Reactions
The performance of this compound as a ligand in Heck and Sonogashira reactions has not been documented. Information regarding its ability to facilitate the coupling of aryl halides with alkenes or terminal alkynes is not available.
Buchwald-Hartwig Amination
There are no published reports on the application of this compound in Buchwald-Hartwig amination reactions for the formation of carbon-nitrogen bonds.
Palladium-Catalyzed C(sp³)–P(III) Bond Formation
Research on the utility of this compound in the palladium-catalyzed formation of C(sp³)–P(III) bonds is not present in the current body of scientific literature.
Nickel-Catalyzed Coupling Reactions
The potential of this compound to serve as a ligand in nickel-catalyzed cross-coupling reactions has not been explored in any published studies.
Hydrogenation and Hydroformylation Catalysis
The application of this compound in hydrogenation and hydroformylation reactions is an uncharted area of research. No data exists on its effectiveness in catalyzing the reduction of unsaturated bonds or the addition of a formyl group and a hydrogen atom across a double bond.
Stereoselective Hydrogenation Studies with Chiral Analogues
The development of chiral phosphine (B1218219) ligands has been pivotal in the field of asymmetric hydrogenation, enabling the synthesis of enantiomerically enriched products. nih.gov While specific studies detailing the use of chiral analogues of this compound in stereoselective hydrogenation are not extensively documented in publicly available research, the general principles of chiral phosphine ligand design suggest that chiral derivatives of this compound could be effective. The introduction of chirality into the phenethyl backbone, for instance, could create a chiral environment around a metal center, influencing the stereochemical outcome of the hydrogenation of prochiral olefins, ketones, and imines. nih.gov The efficacy of such ligands would depend on the rigidity of the resulting metal complex and the nature of the substrate. nih.gov
Mechanistic Aspects of Hydroformylation Reactions
Hydroformylation, or oxo-synthesis, is a crucial industrial process for the production of aldehydes from alkenes. The mechanism of rhodium-catalyzed hydroformylation with phosphine ligands has been a subject of intense study. nih.govresearchgate.net While detailed mechanistic studies specifically employing this compound are limited in the literature, the fundamental steps of the catalytic cycle with monodentate phosphine ligands are well-established. These steps typically involve ligand dissociation, olefin coordination, migratory insertion to form an alkyl intermediate, carbonyl insertion, and finally, hydrogenolysis to yield the aldehyde and regenerate the catalyst. The electronic and steric properties of the phosphine ligand, such as this compound, can influence the rate and selectivity of these elementary steps.
Asymmetric Catalysis with Chiral this compound Derivatives
The synthesis and application of chiral phosphine ligands are central to asymmetric catalysis, where they are used to create chiral metal complexes that can induce enantioselectivity in a variety of chemical transformations. nih.gov
Design and Synthesis of Chiral this compound Ligands
The synthesis of chiral phosphine ligands can be broadly categorized into methods that introduce chirality at the phosphorus atom (P-chirogenic) or at the ligand backbone. nih.gov For this compound, chirality could be introduced into the phenethyl group. Synthetic strategies to achieve this could involve the use of chiral starting materials, such as enantiopure phenylethanol derivatives, or through asymmetric synthesis methodologies. The ultimate design of the ligand would aim to create a well-defined chiral pocket around the metal center to effectively control the stereochemistry of the catalyzed reaction.
Enantioselective Transformations (e.g., Asymmetric Hydrogenation, Allylic Alkylation)
Chiral phosphine ligands are extensively used in enantioselective transformations. In asymmetric hydrogenation, chiral phosphine-metal complexes are used to produce chiral compounds with high enantiomeric excess. nih.govnih.gov For example, rhodium and ruthenium complexes with chiral diphosphine ligands have been successfully applied to the hydrogenation of various substrates. nih.gov
Below is a representative data table illustrating the kind of results obtained in asymmetric allylic alkylation with other chiral phosphine ligands, which could be a target for future studies with chiral this compound derivatives.
| Entry | Chiral Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Ref |
| 1 | Ligand A | 1,3-Diphenylallyl acetate | Dimethyl malonate | >95 | 98 | nih.gov |
| 2 | Ligand B | 1,3-Diphenylallyl acetate | Dimethyl malonate | 96 | 95 | nih.gov |
| 3 | Ligand C | Cyclohexenyl acetate | Sodium dimethyl malonate | 99 | >99 | nih.gov |
Polymerization Catalysis and Advanced Materials Applications
Phosphine ligands can be incorporated into polymers to create catalytic materials with potential advantages in terms of catalyst recovery and reuse. chemrxiv.orgchemrxiv.org Triphenylphosphine-containing polymers have been synthesized and investigated for their catalytic activity in various reactions. chemrxiv.org Similarly, this compound could be functionalized and incorporated into a polymer backbone. Such polymeric catalysts could find applications in areas like Suzuki-Miyaura cross-coupling reactions. chemrxiv.org The properties of the resulting polymer, such as its solubility and thermal stability, would be influenced by the polymer backbone and the concentration of the phosphine monomer. Furthermore, phosphorus-containing polymers are being explored for applications in materials science, for example, as flame retardants or in the synthesis of functional polymers. nasampe.orgmdpi.com
Novel Catalytic Transformations (e.g., Polarity-Reversal Catalysis)
Recent advancements in catalysis have led to the development of novel transformations that challenge traditional reactivity patterns. Polarity-reversal catalysis, for instance, involves the umpolung of reactivity, allowing for unconventional bond formations. While there is no specific mention of this compound in the context of polarity-reversal catalysis in the reviewed literature, phosphines, in general, are known to participate in a variety of catalytic transformations that involve novel reaction pathways. nih.govescholarship.org The development of new catalytic methods is an ongoing endeavor, and the unique electronic and steric profile of this compound may yet find its place in such innovative catalytic systems. souleresearchgroup.org
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within the phenethyldiphenylphosphine molecule. Analysis of ¹H, ¹³C, and ³¹P nuclei, complemented by two-dimensional techniques, allows for a complete structural assignment.
The ¹H NMR spectrum of this compound provides distinct signals for the aromatic and aliphatic protons. The spectrum, recorded in CDCl₃, shows a complex multiplet between δ 7.46 and 7.15 ppm, which integrates to 14 protons. This region corresponds to the ten protons of the two phenyl groups attached to phosphorus and the four aromatic protons of the phenethyl group. The ethyl bridge gives rise to two multiplets: one for the methylene (B1212753) group adjacent to the phenyl ring (α-CH₂) and one for the methylene group adjacent to the phosphorus atom (β-CH₂). These appear as multiplets due to proton-proton (vicinal) and proton-phosphorus coupling. researchgate.net
Interactive Data Table: ¹H NMR Data for this compound in CDCl₃ researchgate.net
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic (PPh₂ & Ph-CH₂) | 7.46 - 7.15 | m | 14H | C₁₀H₅ (x2) & C₆H₄ |
| Methylene (α-CH₂) | 2.74 - 2.68 | m | 2H | Ph-CH₂ -CH₂-P |
While the specific ¹³C NMR data for this compound is not widely published, a detailed analysis can be inferred from its close analog, (2-chlorophenethyl)diphenylphosphine. researchgate.net The spectrum is characterized by doublets for carbon atoms that are coupled to the phosphorus nucleus. The carbon atoms of the P-phenyl groups show characteristic J-coupling, with the ipso-carbon (C-P) exhibiting the largest coupling constant. The carbons of the ethyl bridge are also split into doublets. The expected chemical shifts and coupling constants for this compound are presented below, based on established data for similar structures. researchgate.netarxiv.org
Interactive Data Table: Estimated ¹³C NMR Data for this compound
| Carbons | Estimated Chemical Shift (δ, ppm) | P-C Coupling (JPC, Hz) | Assignment |
|---|---|---|---|
| Aromatic (ipso, P-C ) | ~138 | d, J ≈ 13 Hz | P-C ₆H₅ |
| Aromatic (ipso, CH₂-C ) | ~141 | d, J ≈ 14 Hz | C ₆H₅-CH₂ |
| Aromatic (ortho, meta, para) | 127 - 134 | d, J ≈ 7-19 Hz | Aromatic CH |
| Methylene (α-CH₂) | ~38 | d, J ≈ 15 Hz | Ph-C H₂-CH₂-P |
³¹P NMR is a highly sensitive and direct method for characterizing phosphine (B1218219) ligands. For this compound, the ³¹P{¹H} NMR spectrum in CDCl₃ shows a sharp singlet at a chemical shift of δ -15.9 ppm. researchgate.net This value is typical for a triaryl/alkyl phosphine and confirms the trivalent state of the phosphorus atom.
Upon coordination to a metal center, the ³¹P chemical shift undergoes a significant change, known as the coordination shift (Δδ = δcomplex - δligand). This shift provides valuable information about the nature of the metal-phosphine bond. For instance, in nickel(0) complexes of the similar allyldiphenylphosphine (B1266624) ligand (δ -16.1 ppm), coordination can shift the ³¹P signal downfield to values such as δ 18.8 ppm. nih.gov The magnitude and direction of the coordination shift depend on several factors, including the metal, its oxidation state, the coordination geometry, and the nature of other ligands in the coordination sphere. This shift is a result of changes in the electron density at the phosphorus nucleus and alterations in the bond angles around it upon complexation.
To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity within the ethyl bridge. A cross-peak would be observed between the signals of the α-CH₂ (δ ~2.7 ppm) and β-CH₂ (δ ~2.3 ppm) protons, confirming their vicinal relationship (three-bond ¹H-¹H coupling).
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals of the ethyl bridge by correlating the α-CH₂ proton signal to its attached carbon (~38 ppm) and the β-CH₂ proton signal to its carbon (~30 ppm).
Protons of the β-CH₂ group (δ ~2.3 ppm) showing a correlation to the ipso-carbon of the P-phenyl groups (~138 ppm), confirming the P-CH₂ bond.
Protons of the α-CH₂ group (δ ~2.7 ppm) correlating to the ipso-carbon of the phenethyl phenyl ring (~141 ppm), confirming the Ph-CH₂ bond.
Aromatic protons of the phenethyl group correlating to the α-CH₂ carbon atom.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of this compound, offering a fingerprint of its functional groups and bonding arrangements.
Aromatic C-H Stretch: Strong absorptions are expected above 3000 cm⁻¹, typically in the 3050-3080 cm⁻¹ range, corresponding to the stretching of C-H bonds on the phenyl rings.
Aliphatic C-H Stretch: Absorptions corresponding to the methylene C-H stretches of the ethyl bridge are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.
Aromatic C=C Stretch: A series of medium to sharp bands between 1450 cm⁻¹ and 1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the phenyl rings.
P-Ph (Phosphorus-Phenyl) Stretch: A characteristic, often strong, absorption band is expected in the region of 1090-1120 cm⁻¹. sdstate.edu Additional bands related to the P-Ph moiety, including an X-sensitive vibration, are found near 700 cm⁻¹. sdstate.edu
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the monosubstituted phenethyl ring and the P-phenyl rings would produce strong bands in the 690-770 cm⁻¹ region.
Interactive Data Table: Expected Key IR/Raman Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3080 | Medium-Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Sharp |
| P-Ph Stretch | 1090 - 1120 | Strong |
X-ray Crystallography for Solid-State Structure Determination
While the single-crystal X-ray structure of free, uncomplexed this compound is not extensively reported in the surveyed literature, the technique has been widely applied to its metal complexes and analogous phosphine ligands. The coordination of this compound to a metal center typically occurs through the lone pair of electrons on the phosphorus atom.
The process of obtaining a crystal structure involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in the X-ray beam. ub.edu The resulting diffraction pattern is then mathematically processed to generate an electron density map, from which the atomic positions are determined. ub.edu
Crystallographic analysis of phosphine complexes provides precise measurements of their structural parameters. For triarylphosphine ligands coordinated to a metal, key parameters include the phosphorus-carbon (P-C) and metal-phosphorus (M-P) bond lengths, as well as the carbon-phosphorus-carbon (C-P-C) and carbon-phosphorus-metal (C-P-M) bond angles.
In analogous phosphine oxide complexes, such as those involving diphenyl-(2-thienyl)phosphine oxide, the geometry around the phosphorus atom is nearly tetrahedral. rsc.org The bond angles and lengths are influenced by the steric and electronic properties of the substituents on the phosphorus atom and the nature of the metal center.
Below is a table of typical bond lengths and angles observed in structures containing the diphenylphosphino group, derived from crystallographic studies of related compounds.
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
|---|---|---|---|
| P-C (phenyl) | 1.80 - 1.84 | C(phenyl)-P-C(phenyl) | 101 - 106 |
| P-C (alkyl) | 1.83 - 1.87 | C(phenyl)-P-C(alkyl) | 100 - 105 |
| C-C (aromatic) | 1.37 - 1.41 | P-C-C (alkyl chain) | 110 - 115 |
| C-C (alkyl) | 1.52 - 1.55 |
Note: Data are generalized from published crystal structures of compounds containing diphenylphosphino or related moieties.
Conformational analysis reveals how the different parts of the molecule are oriented. The two phenyl groups and the phenethyl group attached to the phosphorus atom can rotate around the P-C bonds. In the solid state, these rotations are frozen into a specific, low-energy conformation that is influenced by intermolecular packing forces within the crystal lattice.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns. slideshare.net
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₂₀H₁₉P), the theoretical monoisotopic mass can be calculated with high precision.
Formula: C₂₀H₁₉P
Composition:
Carbon (C): 20 x 12.000000 = 240.000000
Hydrogen (H): 19 x 1.007825 = 19.148675
Phosphorus (P): 1 x 30.973762 = 30.973762
Calculated Monoisotopic Mass: 290.122437 u
An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of this compound.
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of the most stable carbocations and radicals. slideshare.net
Key fragmentation pathways include:
Benzylic Cleavage: The C-C bond between the two ethylenic carbons is prone to cleavage due to the stability of the resulting diphenylphosphinoethyl cation or the resonance-stabilized benzyl (B1604629) radical.
Phosphorus-Carbon Bond Cleavage: The P-C bonds can break, leading to the loss of phenyl or phenethyl groups.
McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can sometimes occur.
The table below outlines the predicted major fragments for this compound.
| m/z | Proposed Fragment Ion | Formula | Origin of Fragment |
|---|---|---|---|
| 290 | [C₂₀H₁₉P]⁺˙ | C₂₀H₁₉P | Molecular Ion (M⁺˙) |
| 213 | [M - C₆H₅]⁺ | C₁₄H₁₄P | Loss of a phenyl radical |
| 199 | [M - C₇H₇]⁺ | C₁₃H₁₂P | Loss of a benzyl radical (benzylic cleavage) |
| 185 | [P(C₆H₅)₂H]⁺˙ | C₁₂H₁₁P | Diphenylphosphine (B32561) ion |
| 183 | [C₁₂H₈P]⁺ | C₁₂H₈P | Loss of H₂ from diphenylphosphine fragment |
| 108 | [C₇H₇P]⁺˙ | C₇H₇P | Phenylphosphine radical cation |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion (from benzyl fragment) |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |
Electronic Spectroscopy (UV-Vis) and Chiroptical Studies (CD, ORD for chiral variants)
Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible (Vis) light. The resulting spectrum is a plot of absorbance versus wavelength. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* transitions within the aromatic phenyl rings.
The spectrum would likely show strong absorption bands in the UV region, typically between 220 and 280 nm. These absorptions are characteristic of substituted benzene (B151609) rings. For example, a closely related compound, 1,2-ethanediylbis[diphenylphosphine], shows a strong absorption maximum around 232 nm. nist.gov The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the substitution on the phenyl rings.
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. rsc.orgnih.gov These methods measure the differential absorption or rotation of left- and right-circularly polarized light. Standard this compound is not chiral. However, if a chiral center were introduced—for example, by substitution on the ethyl bridge to create a stereogenic carbon—the resulting enantiomers could be distinguished using these techniques.
CD spectroscopy would reveal positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The CD spectra of the two enantiomers would be mirror images of each other. rsc.org Such studies are invaluable for determining the absolute configuration and conformational properties of chiral phosphine ligands, which are of significant interest in asymmetric catalysis. nih.govscispace.com
Computational and Theoretical Investigations of Phenethyldiphenylphosphine
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like phenethyldiphenylphosphine at an electronic level. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into the electronic structure, behavior in catalytic reactions, and principles for designing new, more effective derivatives.
Derivatization and Functionalization of Phenethyldiphenylphosphine
Oxidation Reactions to Phenethyldiphenylphosphine Oxide
The oxidation of the phosphorus(III) center in this compound to a phosphorus(V) center is a common transformation, yielding this compound oxide. Tertiary phosphines, in general, are susceptible to oxidation, with trialkylphosphines typically oxidizing more readily than triarylphosphines. wikipedia.org This reaction can occur through various methods, ranging from exposure to atmospheric oxygen to the use of specific oxidizing agents.
Common oxidizing agents and methods include:
Atmospheric Oxygen: The reaction with atmospheric oxygen, while spin-forbidden, proceeds at a sufficient rate to be a common source of the corresponding phosphine (B1218219) oxide as an impurity in samples of tertiary phosphines. wikipedia.orgwikipedia.org
Hydrogen Peroxide: A faster and more controlled oxidation can be achieved using hydrogen peroxide (H₂O₂). wikipedia.org
Surface-Assisted Air Oxidation: Research has shown that adsorbing phosphines onto activated carbon can facilitate rapid and selective oxidation to the phosphine oxide using air at ambient temperature. This method is effective even for sterically hindered and typically air-stable triarylphosphines and avoids the need for stronger oxidizing agents like hydrogen peroxide. acs.orgnih.gov
The formation of the phosphine oxide is often a byproduct in reactions where the phosphine is used as a reagent, such as in the Wittig reaction. wikipedia.org While sometimes undesirable, the controlled synthesis of this compound oxide is important as these compounds can serve as precursors for other functionalized molecules. researchgate.netmdpi.com Deoxygenation methods, using reagents like trichlorosilane, can regenerate the tertiary phosphine from its oxide. wikipedia.org
| Oxidizing Agent/Method | Description | Typical Conditions | Reference |
|---|---|---|---|
| Air (O₂) | Slow oxidation upon exposure to the atmosphere. Often results in contamination of the phosphine sample. | Ambient temperature, exposure to air. | wikipedia.orgwikipedia.org |
| Hydrogen Peroxide (H₂O₂) | A common, efficient, and relatively clean method for preparing phosphine oxides. | Reaction in a suitable solvent. | wikipedia.org |
| Activated Carbon (AC) Surface | Surface-assisted oxidation using air. The phosphine is adsorbed onto AC and then exposed to air. | Ambient temperature, air exposure. | acs.orgnih.gov |
Modification of the Phenethyl Moiety
The phenethyl group provides a secondary site for modification, allowing for the introduction of new functionalities and properties, such as chirality or altered electronic characteristics.
A key strategy in asymmetric catalysis is the use of chiral ligands to induce enantioselectivity in a reaction. While this compound itself is achiral, chiral centers can be introduced into its structure. One approach is to modify the phenethyl moiety. For instance, introducing a substituent on the ethyl backbone of the phenethyl group can create a stereogenic center.
The synthesis of such chiral phosphine ligands is a significant area of research. nih.govnih.gov These ligands, where the chirality is part of the carbon framework (backbone chirality), are crucial in creating a specific chiral environment around a metal catalyst. tcichemicals.com This asymmetric environment can effectively differentiate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer. The development of P-chiral phosphines, where the phosphorus atom itself is the stereocenter, is another important approach, though modification of the phenethyl moiety falls under the category of creating C-stereogenic ligands. nih.govucla.edu The application of these chiral phosphine ligands is extensive, particularly in asymmetric hydrogenation and carbon-carbon bond-forming reactions. nih.govdicp.ac.cnmdpi.com
The electronic properties of the phosphine ligand can be precisely controlled by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring of the phenethyl moiety. umb.edu These substituents influence the electron density at the phosphorus atom, which in turn affects its coordination to a metal center.
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂): EDGs increase the electron density on the phosphorus atom, enhancing its σ-donating ability. This generally leads to a more electron-rich metal center, which can, for example, promote the oxidative addition step in a catalytic cycle.
Electron-Withdrawing Groups (e.g., -CF₃, -NO₂, -Cl): EWGs decrease the electron density on the phosphorus atom, making it a weaker σ-donor but a potentially better π-acceptor. umb.edu The π-acceptor character arises from the overlap of metal d-orbitals with the empty σ* orbitals of the P-C bonds.
This ability to tune the electronic profile of the ligand is critical for optimizing catalytic activity and selectivity. libretexts.orgmanchester.ac.uk The electronic effect of a phosphine ligand can be experimentally assessed, for instance, by measuring the C-O stretching frequency of a coordinated carbon monoxide (CO) ligand in a metal complex. libretexts.org Stronger σ-donating phosphines lead to more back-donation from the metal to the CO's π* orbitals, resulting in a lower C-O stretching frequency.
| Substituent Type | Examples | Effect on Phosphorus Atom | Impact on Ligand Properties | Reference |
|---|---|---|---|---|
| Electron-Donating (EDG) | -OCH₃, -CH₃ | Increases electron density | Stronger σ-donor | umb.edu |
| Electron-Withdrawing (EWG) | -CF₃, -Cl | Decreases electron density | Weaker σ-donor, better π-acceptor | umb.edu |
Functionalization of the Phenyl Groups
The two phenyl groups directly attached to the phosphorus atom are primary targets for functionalization, offering a route to introduce significant steric bulk or to serve as handles for further synthetic transformations.
A powerful strategy for the synthesis of diverse phosphine ligands involves the halogenation of the aryl rings, followed by transition metal-catalyzed cross-coupling reactions. For instance, one or both of the phenyl groups on this compound could be brominated or iodinated. These halogenated intermediates can then participate in reactions like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. nih.govnih.gov
This approach allows for the introduction of a wide array of functional groups, including other aryl groups, alkyl chains, or heteroatom-containing moieties. The synthesis of functionalized arylphosphines is often achieved through methods like the coupling of chlorophosphines with organozinc reagents or via nickel-catalyzed reductive cross-coupling. thieme-connect.com Photocatalysis has also emerged as a method for the functionalization of phosphorus compounds with aryl halides. rsc.org This stepwise functionalization provides a modular approach to building a library of ligands with systematically varied properties.
The steric environment around the metal center, dictated by the size of the coordinated ligands, is a critical factor in catalysis. manchester.ac.uk Introducing sterically demanding groups onto the phenyl rings of this compound can create a bulky ligand that influences reaction selectivity and rate. The steric properties of phosphine ligands are often quantified by the Tolman cone angle, which measures the solid angle occupied by the ligand at the metal center. libretexts.orglibretexts.org
Bulky phosphines can:
Promote reductive elimination in catalytic cycles.
Create a coordinatively unsaturated metal center by limiting the number of ligands that can bind. libretexts.org
Influence regioselectivity and stereoselectivity by controlling the approach of substrates to the catalytic center. ucla.edu
Methods for synthesizing sterically hindered phosphines include iron-catalyzed reductive alkylation, which allows for the introduction of groups like tert-butyl or adamantyl. acs.org Another approach involves building ligands from precursors that are already sterically encumbered, such as using the fragrance compound indomuscone as a scaffold. acs.org The strategic addition of bulky substituents, often at the ortho-position of the phenyl rings, is a well-established method for creating highly effective ligands for challenging cross-coupling reactions. nih.govresearchgate.net
Synthesis of Polymeric and Supported this compound Ligands
The immobilization of phosphine ligands, such as this compound, onto polymeric supports or their incorporation into polymer chains offers significant advantages, including simplified catalyst recovery and reuse, and the potential for use in continuous flow reactors. These strategies aim to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.
One of the most common methods for creating supported phosphine ligands is the functionalization of pre-existing polymers, with polystyrene being a frequently used support. nih.govingentaconnect.com A typical approach involves the reaction of a lithiated phosphide (B1233454) with a halogenated polymer. For instance, cross-linked bromopolystyrene can react with lithium diphenylphosphide to generate a polymer-supported triphenylphosphine (B44618) analogue. rsc.org This method could be adapted for this compound by first preparing the corresponding lithium phosphide.
An alternative and widely used method is the reaction of chloromethylated polystyrene (Merrifield's resin) with a phosphide like LiPPh₂ or KPR₂. ingentaconnect.com This is a versatile route for attaching monodentate phosphines to a polymer support. ingentaconnect.comrsc.org To apply this to this compound, a suitable derivative would be required for attachment.
Another strategy involves the polymerization of monomers that already contain a phosphine moiety. This can be achieved through various polymerization techniques, such as ring-opening polymerization (ROP) of cyclic phospholane monomers or through phosphine-mediated polymerization processes. mdpi.comuwo.ca This approach allows for the creation of polymers with phosphorus atoms integrated into the main chain. mdpi.com For this compound, this would necessitate the synthesis of a vinyl- or other polymerizable group-functionalized derivative.
Porous organic polymers (POPs) and metal-organic frameworks (MOFs) represent an emerging class of materials for supporting phosphine ligands. rsc.orgrsc.orgresearchgate.net These materials offer high surface areas and tunable porosity. rsc.org Phosphine-functionalized linkers can be used during the synthesis of the framework, or post-synthetic modification can be employed to introduce phosphine groups onto the pre-formed porous structure. researchgate.net This method provides well-defined and accessible catalytic sites. researchgate.net
Table 1: Methods for the Synthesis of Polymeric and Supported Phosphine Ligands
| Method | Description | Polymer Support/Backbone | Key Reactants |
| Reaction with Halogenated Polymer | Nucleophilic substitution of a halogen on the polymer by a metal phosphide. | Cross-linked Polystyrene | Bromopolystyrene, Lithium Diphenylphosphide rsc.org |
| Reaction with Chloromethylated Polymer | Attachment of phosphine ligands to Merrifield's resin via reaction with a metal phosphide. | Chloromethylated Polystyrene | Merrifield's resin, LiPR₂, KPR₂ ingentaconnect.com |
| Monomer Polymerization | Polymerization of monomers containing a phosphine group to form a phosphine-functionalized polymer. | Polyphosphoesters, Polyphosphonates | Cyclic phospholane monomers, Phosphine-containing vinyl monomers mdpi.com |
| Incorporation into Porous Polymers | Synthesis of POPs or MOFs using phosphine-functionalized building blocks or post-synthetic modification. | Porous Organic Polymers (POPs), Metal-Organic Frameworks (MOFs) | Phosphine-functionalized linkers, Pre-formed POPs/MOFs rsc.orgresearchgate.net |
Development of Water-Soluble and Fluorous Analogues
The modification of phosphine ligands to impart solubility in specific media, such as water or fluorous solvents, is a key strategy for biphasic catalysis, which facilitates catalyst separation from the product phase.
Water-Soluble Analogues
The development of water-soluble phosphine ligands is of significant interest for green chemistry applications. Water solubility is typically achieved by introducing highly polar functional groups into the ligand structure. A prominent example is the sulfonation of arylphosphines to produce compounds like TPPTS (triphenylphosphine-3,3',3''-trisulfonate), which is synthesized by treating triphenylphosphine with oleum. liv.ac.uk A similar approach could be envisioned for this compound, where sulfonation of the phenyl rings would render the ligand water-soluble.
Another effective method is the introduction of phosphonate groups. For example, triphenylphosphine monophosphonate disodium salt can be synthesized from 4-bromotriphenylphosphine via a metal-halogen exchange followed by reaction with a chlorophosphate ester and subsequent hydrolysis. google.com This methodology could be adapted to create water-soluble analogues of this compound.
More recent strategies involve the incorporation of other hydrophilic moieties. Cationic phosphine ligands containing guanidinium groups have been developed. These are synthesized by the reaction of aminophenylphosphines with dimethylcyanamide in an acidic medium, resulting in ligands that are readily soluble in water. acs.org The synthesis of the 1,3,5-triaza-7-phosphaadamantane (PTA) motif, which is water-soluble, air-stable, and thermally stable, represents another approach. nih.gov The Mannich-type condensation of tris(hydroxymethyl)phosphine with amines is a key step in forming such cage-like phosphines. acs.org
Table 2: Strategies for the Synthesis of Water-Soluble Phosphine Ligands
| Functional Group | Synthetic Strategy | Example Precursors | Resulting Ligand Type |
| Sulfonate | Direct sulfonation of aryl rings. | Arylphosphine, Oleum | Anionic phosphine (e.g., TPPTS) liv.ac.uk |
| Phosphonate | Metal-halogen exchange, reaction with chlorophosphate, and hydrolysis. | Bromoarylphosphine, n-Butyllithium, Diethyl chlorophosphate | Anionic phosphine google.com |
| Guanidinium | Addition of dimethylcyanamide to amino-functionalized phosphines. | (m-aminophenyl)phosphines, Dimethylcyanamide | Cationic phosphine acs.org |
| Triazaphosphine Cage | Mannich-type condensation. | Tris(hydroxymethyl)phosphine, Amines | Caged phosphine (e.g., PTA) nih.govacs.org |
Fluorous Analogues
Fluorous phosphines are designed for use in fluorous biphasic catalysis, where a fluorous solvent is used to dissolve the catalyst, allowing for easy separation from the organic product phase. The synthesis of these ligands involves the attachment of one or more perfluoroalkyl chains, often referred to as "fluorous ponytails," to the phosphine structure. researchgate.net
A common synthetic route involves the reaction of a silylphosphine, such as Ph₂PSiMe₃, with a perfluoroalkyl iodide (e.g., n-C₆F₁₃I). manchester.ac.uk This reaction yields phosphines with a direct P-C(fluorous) bond. The electronic properties of these ligands are influenced by the strongly electron-withdrawing nature of the perfluoroalkyl group. manchester.ac.uk This general strategy could be applied to a phenyldiphenylphosphine derivative to introduce fluorous solubility.
Table 3: Synthesis of Fluorous Phosphine Ligands
| Synthetic Method | Key Reactants | Product Feature |
| Reaction of Silylphosphine with Perfluoroalkyl Iodide | R₂PSiMe₃, Perfluoroalkyl iodide (Rf-I) | Direct phosphorus-perfluoroalkyl bond manchester.ac.uk |
Future Perspectives and Emerging Research Directions
Advancements in Photocatalytic Phosphine (B1218219) Synthesis
Traditional methods for synthesizing phosphines often require harsh reagents and multi-step procedures. The emergence of photocatalysis offers a milder and more efficient alternative for creating P-C bonds. Recent advancements in visible-light-driven transformations are revolutionizing the synthesis of various organophosphorus compounds. rsc.orgnih.gov
Photoredox catalysis, for instance, has been successfully employed for a range of phosphine-mediated reactions, including alkylations and cyclizations. nih.gov These methods often utilize readily available precursors and proceed under ambient temperature and pressure, significantly reducing the energy input and environmental footprint of the synthesis. While much of the initial research has focused on triphenylphosphine (B44618) and its derivatives, these photocatalytic strategies hold immense promise for the synthesis of asymmetrically substituted phosphines like phenethyldiphenylphosphine. researchgate.net The ability to use light to forge P-C bonds opens up new avenues for creating novel phosphine architectures with tailored electronic and steric properties.
Key research directions include:
Developing Novel Photocatalytic Systems: Exploration of new photocatalysts and reaction conditions to improve the efficiency and selectivity of phosphine synthesis.
Substrate Scope Expansion: Applying photocatalytic methods to a wider range of precursors to access a greater diversity of phosphine ligands.
Mechanistic Studies: Elucidating the precise mechanisms of these light-driven reactions to enable rational catalyst design and optimization.
Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly influencing the design of chemical processes. unido.org In this context, phosphine ligands like this compound are being re-evaluated for their role in sustainable synthesis. A key focus is the development of catalytic processes that maximize atom economy and minimize the generation of stoichiometric byproducts, such as phosphine oxides. semanticscholar.org
Catalytic methodologies are being developed to circumvent the waste associated with classic phosphorus-based reactions, such as the Wittig and Appel reactions. semanticscholar.org The goal is to create systems where the phosphine is part of a catalytic cycle, being regenerated in situ rather than consumed as a reagent. This compound, with its tunable steric and electronic properties, is a candidate for developing such sustainable catalytic systems. For example, its application in more efficient cross-coupling reactions could lead to reduced catalyst loadings and milder reaction conditions, contributing to greener synthetic routes for pharmaceuticals and fine chemicals. The pursuit of "green phosphonate chemistry" highlights the broader trend of seeking more environmentally benign production and application methods for organophosphorus compounds. sciencedaily.com
| Green Chemistry Principle | Application in this compound-Mediated Synthesis |
| Atom Economy | Designing catalytic cycles where the phosphine is not consumed, maximizing the incorporation of reactant atoms into the final product. |
| Waste Prevention | Avoiding the formation of stoichiometric phosphine oxide waste by using the phosphine in a catalytic rather than reagent-based capacity. semanticscholar.org |
| Catalysis | Utilizing this compound as a ligand in highly efficient catalysts to reduce reaction times and energy consumption. |
| Safer Solvents & Auxiliaries | Developing catalytic systems that can operate in more environmentally friendly solvents. |
Exploration of this compound in Main Group Chemistry
While the coordination chemistry of phosphines with transition metals is well-established, their interaction with main group elements is a comparatively less explored frontier. The phosphorus atom in this compound possesses a lone pair of electrons, making it a Lewis base capable of coordinating to a wide range of main group elements and their compounds.
This interaction can lead to the formation of novel main group-phosphine adducts with interesting structural and reactive properties. For example, the coordination of this compound to Lewis acidic centers like boranes or aluminum alkyls could modulate their reactivity and selectivity in various chemical transformations. Furthermore, there is potential for this compound to act as a ligand in catalysis mediated by main group elements, an area of growing interest as a sustainable alternative to precious metal catalysis. The dithiophosphonate class of ligands, which are related organophosphorus compounds, has already shown versatile coordination behavior with a variety of metals, suggesting a rich and underexplored coordination chemistry for phosphines like this compound with main group elements. researchgate.net
Advanced Materials Science Applications beyond Catalysis
The unique electronic and structural features of organophosphorus compounds are increasingly being harnessed in the field of materials science. Aryldiphenylphosphine oxides, for instance, have found applications in the development of optoelectronic materials. nih.gov This suggests that this compound and its derivatives could serve as valuable building blocks for new functional materials.
The presence of aromatic rings and a polar phosphine or phosphine oxide group allows for a combination of properties that can be beneficial in material design. Potential applications include:
Flame Retardants: Phosphorus-containing compounds are known for their flame-retardant properties. Incorporating this compound or its oxide into polymer backbones could enhance their fire resistance.
Optoelectronic Materials: The aromatic structure could be functionalized to create materials with specific photoluminescent or charge-transport properties for use in organic light-emitting diodes (OLEDs) or other electronic devices.
Novel Polymers: Polymerization of functionalized this compound monomers could lead to new polymers with unique thermal, mechanical, or optical properties.
Integration of Computational Chemistry and Machine Learning in Ligand Design
The rational design of ligands is being transformed by the integration of computational chemistry and machine learning. researchgate.net These in silico tools allow for the prediction of ligand properties and their effect on catalytic performance, accelerating the discovery of new and improved catalysts. researchgate.net
Density Functional Theory (DFT) calculations can be used to model the steric and electronic properties of this compound, such as its cone angle and donor strength. digitellinc.com This information is crucial for understanding its coordination behavior and predicting its suitability for a given catalytic application. By computationally screening virtual libraries of related phosphine ligands, researchers can identify promising candidates for synthesis and testing, saving significant time and resources.
Machine learning algorithms can be trained on existing experimental and computational data to build predictive models for catalyst performance. These models can identify complex structure-activity relationships that may not be apparent from manual analysis. The application of these computational approaches to this compound and its analogues will undoubtedly lead to the development of more efficient and selective catalysts for a wide range of chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
